molecular formula C13H9ClO B8564883 Acenaphthene-5-carbonyl chloride CAS No. 16331-49-0

Acenaphthene-5-carbonyl chloride

Cat. No.: B8564883
CAS No.: 16331-49-0
M. Wt: 216.66 g/mol
InChI Key: MZNZTFSYLQWZLR-UHFFFAOYSA-N
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Description

Acenaphthene-5-carbonyl chloride is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon, functionalized with a carbonyl chloride (-COCl) group at the 5-position. Acenaphthene derivatives are characterized by fused benzene and naphthalene-like rings, imparting rigidity and planar geometry.

Properties

CAS No.

16331-49-0

Molecular Formula

C13H9ClO

Molecular Weight

216.66 g/mol

IUPAC Name

1,2-dihydroacenaphthylene-5-carbonyl chloride

InChI

InChI=1S/C13H9ClO/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2

InChI Key

MZNZTFSYLQWZLR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

5-Methylthiophene-2-carbonyl Chloride

Structural Differences :

  • Core Aromatic System : Acenaphthene-5-carbonyl chloride features a polycyclic aromatic backbone, while 5-methylthiophene-2-carbonyl chloride (CAS 50987-66-1) is based on a thiophene ring (a sulfur-containing heterocycle) .
  • Substituents : The thiophene derivative has a methyl group at the 5-position, whereas the acenaphthene analog lacks alkyl substituents but includes a fused aromatic system.

Physicochemical Properties :

Property This compound (Inferred) 5-Methylthiophene-2-carbonyl Chloride
Molecular Formula C₁₂H₇ClO C₆H₅ClOS
Molecular Weight (g/mol) ~202.45 ~160.52
Boiling Point Likely >500 K (extrapolated from acenaphthene analogs) Data unavailable
Reactivity Steric hindrance from fused rings may slow acylation reactions Higher reactivity due to smaller size and sulfur's electron-rich nature

Acenaphthene, 5-chloro (CAS 5209-33-6)

Key differences include:

  • Functional Group : The chloro substituent (-Cl) vs. carbonyl chloride (-COCl).
  • Boiling Points : Under reduced pressure, 5-chloroacenaphthene exhibits boiling points of 592.2 K (1.03 bar) and 436.2 K (0.017 bar) . Carbonyl chloride derivatives typically have higher boiling points due to polar functional groups.

Research Findings and Data Gaps

  • Reactivity Trends : Thiophene-based carbonyl chlorides generally exhibit faster reaction kinetics in acylations compared to polycyclic analogs, attributed to reduced steric hindrance and enhanced electron density from sulfur .
  • Thermal Stability : Acenaphthene derivatives, with fused aromatic systems, likely decompose at higher temperatures than thiophene analogs, though experimental data is lacking.
  • Synthetic Utility : Both compounds serve as acylating agents, but the choice depends on the desired steric and electronic effects in the target molecule.

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